Methods of Synthesis
The synthesis of 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one typically involves several key steps:
Structural Characteristics
The molecular structure of 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one features:
The detailed structural analysis can be represented as follows:
Types of Reactions Involved
9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one engages in various chemical reactions:
Biological Activity and Interaction
The mechanism of action for 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one primarily involves its interaction with specific molecular targets:
Key Properties
The physical and chemical properties of 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one include:
These properties are crucial for determining its behavior in various chemical reactions and biological applications .
Scientific Applications
9-Fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one has several notable applications:
The compound's diverse applications stem from its structural characteristics and reactivity profile. As research continues to explore its potential uses further, it may play an increasingly important role in medicinal chemistry and related fields.
Butyrylcholinesterase (BChE) has emerged as a pivotal therapeutic target for late-stage Alzheimer’s disease due to its compensatory upregulation amid declining acetylcholinesterase activity. The 9-fluoro-1H,2H,3H,4H,5H,6H-azepino[4,3-b]indol-1-one scaffold demonstrates potent BChE inhibition by engaging key catalytic residues. Molecular dynamics simulations reveal that the fluoro-substituted azepinoindole derivative penetrates the 20 Å deep catalytic gorge of BChE, forming stable cation-π interactions with Trp82 in the choline-binding site and hydrogen bonds with His438 of the catalytic triad (Ser198-His438-Glu325) [1]. Unlike acetylcholinesterase, BChE possesses a larger acyl pocket and reduced aromatic stacking residues, enabling enhanced accommodation of bulky tricyclic frameworks. This compound achieves submicromolar inhibition (IC₅₀ = 0.47 µM) by obstructing substrate access to the active site serine nucleophile, thereby preserving synaptic acetylcholine levels and ameliorating cognitive deficits in neurodegenerative pathology [1].
Table 1: Inhibition Parameters of 9-Fluoro-azepino[4,3-b]indol-1-one
Enzyme | IC₅₀ (µM) | Inhibition Constant (Kᵢ, nM) | Binding Free Energy (ΔG, kcal/mol) |
---|---|---|---|
BChE | 0.47 ± 0.03 | 82 ± 6 | -10.2 |
Acetylcholinesterase | 12.6 ± 1.1 | 2,340 ± 190 | -7.1 |
The 34-fold selectivity of 9-fluoro-azepino[4,3-b]indol-1-one for Butyrylcholinesterase over acetylcholinesterase arises from nuanced steric and electronic complementarity. Acetylcholinesterase features a narrower gorge (diameter ~4 Å) with constrictive phenylalanine residues (Phe295, Phe297) that sterically hinder the planar indole moiety. Conversely, Butyrylcholinesterase’s gorge expansion (diameter ~6 Å) and substitution of aliphatic residues (Ala277, Val288) permit optimal penetration of the azepinoindole core [1] [4]. Density functional theory calculations indicate that the C9-fluoro atom enhances selectivity by forming a halogen bond with Butyrylcholinesterase’s Leu286 backbone carbonyl—an interaction unattainable in acetylcholinesterase due to Tyr337 displacement. Conformational dynamics further demonstrate that the saturated azepine ring adopts a boat configuration in Butyrylcholinesterase, enabling hydrophobic contact with Pro285, whereas acetylcholinesterase induces steric clashes with Trp286 in the peripheral anionic site [4]. This intrinsic flexibility underpins the derivative’s >30-fold selectivity index, positioning it as a viable candidate for selective cholinesterase modulation.
Surface plasmon resonance spectroscopy quantifies the high-affinity interaction between 9-fluoro-azepino[4,3-b]indol-1-one and Butyrylcholinesterase, revealing biphasic binding kinetics indicative of a two-step mechanism. Initial rapid association (kₐ₁ = 1.8 × 10⁴ M⁻¹s⁻¹) signifies efficient diffusion into the gorge, followed by a slower conformational adjustment (kₐ₂ = 4.3 × 10⁻² s⁻¹) corresponding to induced-fit stabilization. The compound exhibits prolonged residence time (τ = 23 minutes), attributable to deep burial within the active site and low dissociation rates (k𝒹 = 8.6 × 10⁻⁴ s⁻¹) [1]. Comparative analysis with non-fluorinated analogs confirms the C9-fluoro substituent reduces k𝒹 by 60%—validating its role in enhancing complex stability through optimized halogen bonding and desolvation effects. Such extended target engagement correlates with sustained pharmacological efficacy, as confirmed by ex vivo cholinesterase activity assays in hippocampal tissues.
Table 2: Surface Plasmon Resonance Binding Parameters
Kinetic Parameter | Value | Interpretation |
---|---|---|
Association Rate (kₐ) | (1.8 ± 0.2) × 10⁴ M⁻¹s⁻¹ | Rapid gorge access |
Conformational Change Rate | (4.3 ± 0.5) × 10⁻² s⁻¹ | Induced-fit adjustment |
Dissociation Rate (k𝒹) | (8.6 ± 0.9) × 10⁻⁴ s⁻¹ | Prolonged binding |
Residence Time (τ) | 23 ± 2 min | Sustained inhibition |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: